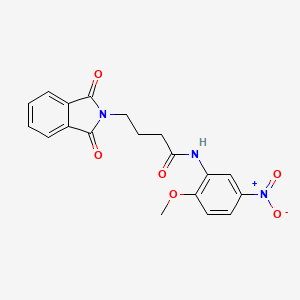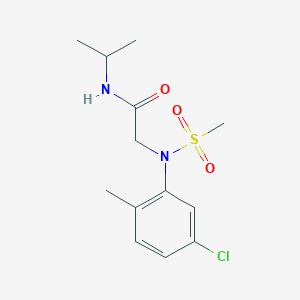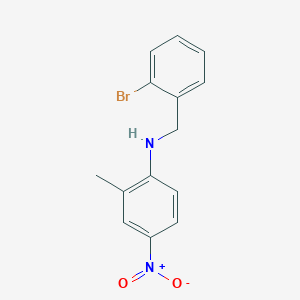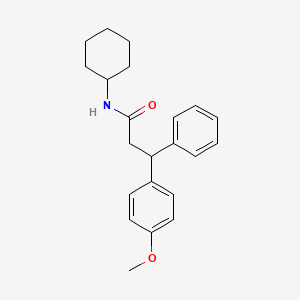
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated. In
Mecanismo De Acción
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide inhibits the activity of NAE, which is responsible for activating the small ubiquitin-like modifier protein NEDD8. NEDD8 is then conjugated to cullin proteins, which are part of the E3 ubiquitin ligase complex. This complex is responsible for tagging proteins for degradation by the proteasome. Inhibition of NAE by 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide prevents the activation of NEDD8, leading to the accumulation of cullin proteins and the subsequent inhibition of the E3 ubiquitin ligase complex. This results in the accumulation of proteins that are normally degraded by the proteasome, leading to cell death.
Biochemical and Physiological Effects
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide has been shown to induce cell death in cancer cells, and it has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide has been shown to inhibit the growth of tumor xenografts in animal models. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide has also been shown to have anti-inflammatory effects, and it has been investigated for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide is its specificity for NAE, which makes it a valuable tool for studying the ubiquitin-proteasome pathway. However, one limitation of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide is its potential toxicity, which can limit its use in certain experiments. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide can be expensive to synthesize, which can limit its availability for some researchers.
Direcciones Futuras
There are several future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide. One area of interest is the development of more potent and selective inhibitors of NAE. Another area of interest is the investigation of the potential use of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide in combination with other cancer therapies, such as immunotherapy. Finally, the potential use of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide in the treatment of inflammatory diseases is an area of active research.
Conclusion
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential use in cancer treatment. Its mechanism of action has been extensively investigated, and it has been shown to induce cell death in cancer cells by inhibiting the ubiquitin-proteasome pathway. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide has also been investigated for its potential use in the treatment of inflammatory diseases. While there are limitations to its use in lab experiments, there are several future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide that warrant further investigation.
Métodos De Síntesis
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzaldehyde with 3-chloro-4-fluoroaniline to form a Schiff base intermediate. This intermediate is then reacted with butanoyl chloride to form the final product, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide. The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide has been optimized to improve its yield and purity, and several modifications have been made to the original procedure to make it more efficient.
Aplicaciones Científicas De Investigación
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway plays a crucial role in regulating protein degradation, and its dysregulation has been linked to several types of cancer. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide has been shown to induce cell death in cancer cells, and it has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-28-16-9-8-12(22(26)27)11-15(16)20-17(23)7-4-10-21-18(24)13-5-2-3-6-14(13)19(21)25/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOLQZVQYLAADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxy-5-nitrophenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10,11-dimethoxy-6-(4-methoxyphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B5139060.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B5139065.png)
![N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide](/img/structure/B5139068.png)

![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5139083.png)

![6-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139111.png)
![N-[2-(difluoromethoxy)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5139119.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-propoxybenzamide](/img/structure/B5139127.png)
![2,6-dimethoxy-4-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5139134.png)
![11-(4-biphenylyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5139147.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5139152.png)
![ethyl 5-{[(2,4-dimethoxyphenyl)amino]carbonyl}-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139155.png)
